N-benzyl-2,6-dimethoxybenzamide
Description
N-Benzyl-2,6-dimethoxybenzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen and methoxy substituents at the 2- and 6-positions of the aromatic ring. The methoxy groups likely influence electronic properties and steric hindrance, modulating reactivity and interactions with biological targets . Synthesis of such compounds typically involves coupling a benzamide precursor (e.g., 2,6-dimethoxybenzoic acid) with a benzylamine derivative under activating conditions, akin to methods described for related benzamides .
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31g/mol |
IUPAC Name |
N-benzyl-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C16H17NO3/c1-19-13-9-6-10-14(20-2)15(13)16(18)17-11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
QBYOYFZYVREKPY-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and reported properties of N-benzyl-2,6-dimethoxybenzamide and related compounds:
Physicochemical Properties
- Electronic Effects : Methoxy groups at the 2- and 6-positions donate electron density via resonance, altering the aromatic ring’s reactivity. This contrasts with electron-withdrawing groups (e.g., trifluoroacetyl in ), which polarize the amide bond, affecting binding to enzymatic targets.
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